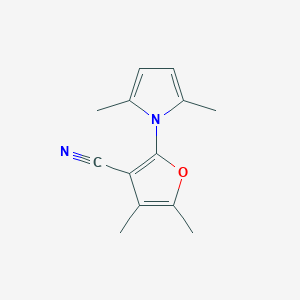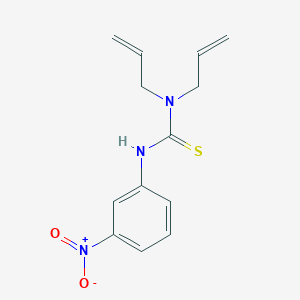
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves its ability to bind to and inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of proteases by binding to the active site of the enzyme and preventing substrate binding. It has also been found to inhibit the activity of kinases by binding to the ATP-binding site of the enzyme and preventing phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile are varied and depend on the specific enzyme being inhibited. For example, inhibition of proteases can lead to decreased inflammation and tissue damage, while inhibition of kinases can lead to decreased cell proliferation and tumor growth. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of specific pathways and processes. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action may be complex and not fully understood, making it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile. One area of interest is the development of new drugs based on this compound, particularly for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis and purification of this compound may lead to more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis method of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile involves the reaction of 2,5-dimethylpyrrole with 2,3-dimethyl-2-butene-1,4-dinitrile in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation of the pyrrole nitrogen, addition of the nitrile to the pyrrole ring, and elimination of a proton from the furan ring. The resulting compound is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethyl-3-furonitrile has been extensively studied in scientific research for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various disease processes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9(2)15(8)13-12(7-14)10(3)11(4)16-13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGOKRYJRZNJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)

![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)

